Mal-Cyclohexyl-PEG3-Biotin: A Comprehensive Technical Guide for Researchers
Mal-Cyclohexyl-PEG3-Biotin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Mal-Cyclohexyl-PEG3-Biotin, a key reagent for researchers, scientists, and drug development professionals. This document outlines the molecule's chemical and physical properties, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.
Core Properties of Mal-Cyclohexyl-PEG3-Biotin
Mal-Cyclohexyl-PEG3-Biotin is a versatile chemical probe that combines the specific reactivity of a maleimide (B117702) group with the high-affinity binding of biotin (B1667282).[1][2] The maleimide moiety allows for the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][3] The biotin component enables strong and specific binding to avidin (B1170675) or streptavidin, facilitating a wide range of applications in bioconjugation, molecular biology, and biomedical research.[2]
The molecule features a polyethylene (B3416737) glycol (PEG) spacer (PEG3), which enhances its aqueous solubility and provides an extended spacer arm.[1] This spacer minimizes steric hindrance, allowing the biotin group to efficiently interact with the binding pocket of avidin or streptavidin.[1] The cyclohexyl group contributes to the stability and solubility of the compound, improving its compatibility in biological environments.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Mal-Cyclohexyl-PEG3-Biotin.
| Property | Value | Source |
| CAS Number | 2639395-45-0 | [1] |
| Molecular Formula | C₃₀H₄₇N₅O₈S | [1] |
| Molecular Weight | 637.79 g/mol | [1] |
| Exact Mass | 637.3145 | [1] |
| Purity | >95-98% (typical) | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
Mechanism of Action: Sulfhydryl-Reactive Biotinylation
The primary application of Mal-Cyclohexyl-PEG3-Biotin is the biotinylation of proteins and other molecules through the specific reaction of its maleimide group with free sulfhydryl groups. This reaction, a Michael addition, forms a stable, irreversible thioether bond. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic for reaction, while minimizing side reactions such as hydrolysis of the maleimide group or reaction with primary amines.[1][3]
Experimental Protocols
This section provides a detailed methodology for the biotinylation of a protein with free sulfhydryl groups using Mal-Cyclohexyl-PEG3-Biotin and a subsequent pull-down assay to identify interacting proteins.
Protein Preparation and Reduction of Disulfide Bonds (if necessary)
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to biotinylation.
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Materials:
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Protein of interest
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Phosphate-Buffered Saline (PBS), pH 7.2
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Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
-
Procedure:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
To reduce disulfide bonds, add a 10-50 fold molar excess of TCEP or DTT to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with PBS, pH 7.2. The reduced protein is now ready for biotinylation.
-
Biotinylation of the Protein
-
Materials:
-
Reduced protein solution (from section 3.1)
-
Mal-Cyclohexyl-PEG3-Biotin
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
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Reaction buffer: PBS, pH 7.2
-
-
Procedure:
-
Prepare a stock solution of Mal-Cyclohexyl-PEG3-Biotin in DMSO or DMF at a concentration of 10 mM.
-
Add a 10-20 fold molar excess of the Mal-Cyclohexyl-PEG3-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
Quench the reaction by adding a small molecule with a free thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 1-10 mM.
-
Remove excess, unreacted Mal-Cyclohexyl-PEG3-Biotin using a desalting column or dialysis against PBS.
-
Pull-Down Assay for Identifying Protein Interactions
This protocol outlines the use of the biotinylated protein as "bait" to capture interacting "prey" proteins from a cell lysate.
-
Materials:
-
Biotinylated protein ("bait")
-
Cell lysate containing potential interacting proteins ("prey")
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
-
Procedure:
-
Incubate the streptavidin beads with the biotinylated "bait" protein for 1 hour at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads with wash buffer to remove any unbound bait protein.
-
Add the cell lysate ("prey") to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the captured protein complexes from the beads using elution buffer. For analysis by mass spectrometry, on-bead digestion with trypsin is a common alternative to elution.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry is the preferred method.
-
Experimental Workflow Visualization
The following diagrams illustrate the key experimental workflows described in this guide.
Troubleshooting and Optimization
-
Low Biotinylation Efficiency:
-
Ensure complete reduction of disulfide bonds if necessary.
-
Optimize the molar ratio of Mal-Cyclohexyl-PEG3-Biotin to the protein.
-
Confirm the reaction pH is within the optimal range of 6.5-7.5.
-
Increase incubation time or temperature.
-
-
Protein Precipitation:
-
The PEG spacer in Mal-Cyclohexyl-PEG3-Biotin is designed to enhance solubility. However, if precipitation occurs, consider performing the reaction at a lower protein concentration.
-
-
High Background in Pull-Down Assays:
-
Increase the number and stringency of wash steps.
-
Include a pre-clearing step by incubating the cell lysate with streptavidin beads alone before adding the bait-bead complex.
-
Perform a control pull-down with a non-biotinylated version of the bait protein to identify non-specific binders.
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This technical guide provides a comprehensive resource for the effective use of Mal-Cyclohexyl-PEG3-Biotin in research and development. For further information, please refer to the cited resources.
